molecular formula C15H19NO4 B2357547 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1179187-11-1

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B2357547
CAS No.: 1179187-11-1
M. Wt: 277.32
InChI Key: VOYOUYPMACOBLP-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxin scaffold linked to a 4-(hydroxymethyl)piperidine moiety via a ketone bridge. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.

Key physicochemical properties include a molecular weight of ~315.34 g/mol (exact mass dependent on isotopic composition) and solubility in polar organic solvents (e.g., DMSO, ethanol), as inferred from analogs like (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone, which shares similar lipophilic characteristics .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-10-11-3-5-16(6-4-11)15(18)12-1-2-13-14(9-12)20-8-7-19-13/h1-2,9,11,17H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYOUYPMACOBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the methanone group can produce alcohols .

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Scaffold Substituents on Piperidine/Piperazine Biological Target (if reported) Reference
Target Compound: (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone Dihydrobenzodioxin + piperidine 4-(hydroxymethyl) Not explicitly reported
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone Dihydrobenzodioxin + piperidine Unsubstituted piperidine CDK9 inhibitors (inferred)
(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b) Dihydrobenzodioxin + imidazole-pyrimidine Cyclopropyl and dihydroxy groups JNK3 (IC₅₀ = 9.7 nM)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone Dihydrobenzodioxin + piperazine 4-(2-hydroxyethyl) Not reported
(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b) Dihydrobenzodioxin + thiazole Ethylamino and amino groups CDK9 (inferred)

Key Structural Insights:

  • Hydroxymethyl vs. Unsubstituted Piperidine: The hydroxymethyl group in the target compound improves water solubility compared to unsubstituted piperidine analogs (e.g., (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone), which exhibit higher lipophilicity (logP ~2.5 estimated) .
  • Heterocyclic Modifications : Replacement of the piperidine with thiazole (e.g., compound 12b) introduces additional hydrogen-bonding sites, enhancing kinase inhibitory activity (e.g., CDK9) but reducing metabolic stability due to thioether oxidation susceptibility .
  • Dihydroxy Imidazole Derivatives: Compound 35b demonstrates that dihydroxy substitutions on fused imidazole rings significantly boost JNK3 inhibition (IC₅₀ = 9.7 nM) and selectivity over JNK1/2, highlighting the importance of hydrogen-bond donor groups .

Key Insights:

  • The target compound’s synthesis benefits from established amide coupling protocols, similar to morpholine-derived analogs, achieving high purity (95%) without requiring complex purification .
  • Thiazole-containing analogs (e.g., 12b) suffer from lower yields (18%) due to competing side reactions during heterocycle formation .

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS No. 60958019) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 279.32 g/mol
  • Structural Characteristics : The compound features a dihydrobenzo[dioxin] moiety and a piperidine derivative, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that derivatives of the dihydrobenzo[dioxin] structure often exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study :
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that the compound significantly inhibited cell viability at concentrations above 10 µM, demonstrating an IC50 value comparable to established chemotherapeutic agents .

Neuroprotective Effects

The piperidine component of this compound suggests potential neuroprotective properties. Piperidine derivatives are often investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress.

Research Findings :
In vitro studies showed that the compound could protect neuronal cells from glutamate-induced toxicity, likely through modulation of NMDA receptor activity and reduction of oxidative stress markers .

Anti-inflammatory Properties

Compounds containing the dihydrobenzo[dioxin] structure have been linked to anti-inflammatory effects. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and mediators.

Experimental Evidence :
In animal models, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples after induced inflammation .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that:

  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to growth and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes that play a role in tumor progression and inflammation.
  • Oxidative Stress Reduction : The antioxidant properties attributed to its structure could mitigate oxidative damage in cells.

Data Summary Table

Biological ActivityObservationsReference
Antitumor ActivityIC50 < 10 µM in cancer cell lines
Neuroprotective EffectsProtects against glutamate toxicity
Anti-inflammatory PropertiesReduces TNF-alpha and IL-6 levels

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